molecular formula C18H17N3O4S B3454020 3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B3454020
M. Wt: 371.4 g/mol
InChI Key: YCJWWUDQTRZWFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been found to activate the p38 MAPK pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to induce apoptosis in cancer cells. In animal studies, this compound has been shown to exhibit analgesic effects in a dose-dependent manner.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments include its reproducibility and efficiency in synthesis. Additionally, this compound has been shown to exhibit various biological activities, making it a promising therapeutic agent. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide. First, further studies are needed to fully understand the mechanism of action of this compound. Second, studies are needed to determine the safety and toxicity of this compound in vivo. Third, studies are needed to determine the potential of this compound as a therapeutic agent for the treatment of various diseases, including inflammatory diseases and cancer. Finally, studies are needed to develop analogs of this compound with improved biological activities.

Scientific Research Applications

3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide has been studied for its potential use as a therapeutic agent in various diseases. In vitro studies have shown that this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, this compound has been found to have antitumor activity by inducing apoptosis in cancer cells. These findings suggest that this compound has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

3,4,5-trimethoxy-N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-23-13-9-12(10-14(24-2)15(13)25-3)16(22)19-18-21-20-17(26-18)11-7-5-4-6-8-11/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJWWUDQTRZWFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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